molecular formula C8H12Cl2N2 B2491166 2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 1232785-01-1

2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B2491166
CAS No.: 1232785-01-1
M. Wt: 207.1
InChI Key: VBNRLGCJJBTTAO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH and a molecular weight of 207.1 g/mol . This compound is known for its unique structure, which includes an isoindoline nucleus. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the reaction of an aromatic primary amine with a suitable precursor. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by reduction and cyclization to form the isoindoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines, N-oxides, and reduced isoindoline derivatives .

Scientific Research Applications

2,3-dihydro-1H-isoindol-5-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-4-10-5-7(6)3-8;;/h1-3,10H,4-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRLGCJJBTTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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